1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid
Description
Historical Context and Discovery
The development of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid represents a convergence of two major areas in heterocyclic chemistry research that gained prominence throughout the twentieth century. Furan derivatives have been subjects of intensive investigation since the early 1900s, with 2-furoyl chloride being first prepared in 1924 by Gelissen through refluxing 2-furoic acid in excess thionyl chloride. This foundational work established the synthetic pathways that would later enable the creation of more complex furan-containing molecules. The systematic exploration of furan chemistry provided the necessary theoretical and practical framework for incorporating furan moieties into larger molecular architectures.
Piperidine carboxylic acids, the other major structural component of this compound, emerged as important synthetic targets through the development of hydrogenation techniques for pyridine carboxylic acids. Research documented in patent literature demonstrates that efficient preparation methods for piperidine carboxylic acids were developed using palladium charcoal catalysts under specific temperature and pressure conditions. These synthetic advances made it possible to access various positional isomers of piperidine carboxylic acids with high yields, typically exceeding 85% for most derivatives. The convergence of these two research streams ultimately enabled the synthesis of hybrid molecules that combine both structural elements.
The specific synthesis and characterization of this compound emerged from broader research efforts focused on acylation reactions between furancarboxylic acid chlorides and amino acids. Studies have shown that acylation of aromatic amino acids with furancarboxylic acid chlorides proceeds effectively in water-acetone medium at controlled pH conditions. This research provided the methodological foundation for creating amide linkages between furan-containing acyl groups and nitrogen-containing heterocycles, ultimately leading to the development of compounds like this compound.
Nomenclature and Structural Classification
The systematic nomenclature of this compound reflects the complex multi-ring architecture that defines this compound's chemical identity. According to International Union of Pure and Applied Chemistry nomenclature principles, the compound is officially designated as 1-(5-methyl-2-furoyl)-2-piperidinecarboxylic acid, emphasizing the primary piperidine ring system as the base structure. This naming convention clearly delineates the attachment points and substitution patterns that define the molecule's three-dimensional structure. The nomenclature systematically identifies the 5-methylfuran-2-carbonyl group as a substituent on the nitrogen atom of the piperidine ring, while simultaneously recognizing the carboxylic acid functionality at the 2-position of the piperidine system.
Structurally, this compound belongs to the broad classification of heterocyclic carboxylic acids, specifically representing a subclass that combines oxygen-containing and nitrogen-containing heterocycles. The furan component contributes aromatic character and electron-rich properties typical of five-membered oxygen heterocycles, while the piperidine ring provides conformational flexibility and basic nitrogen functionality characteristic of saturated six-membered nitrogen heterocycles. The amide linkage connecting these two ring systems creates a rigid planar region that significantly influences the overall molecular conformation and chemical reactivity.
The compound can be further classified within the framework of furan derivatives that exhibit significant biological and medicinal importance. Research indicates that furan-containing molecules represent a valuable class of heterocyclic compounds with diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The structural classification of this compound positions it within this therapeutically relevant chemical space, suggesting potential applications in medicinal chemistry research and drug development programs.
Chemical Registry Information and Identification
The chemical registry information for this compound provides comprehensive identification data that facilitates accurate compound tracking and procurement across global chemical databases. The compound is registered under Chemical Abstracts Service number 427882-96-0, which serves as the primary identifier for this specific molecular structure in international chemical literature and commercial databases. This unique identifier ensures unambiguous identification regardless of variations in nomenclature or structural representation methods used by different suppliers or research institutions.
The molecular formula C₁₂H₁₅NO₄ indicates a composition of twelve carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and four oxygen atoms, yielding a molecular weight of 237.25 grams per mole. The compound's structure is further characterized by its Molecular Formula Database identifier MFCD01460877, which provides additional verification of its chemical identity within specialized chemical databases. These numerical identifiers are essential for ensuring proper compound identification in high-throughput screening programs and automated chemical inventory systems.
| Chemical Identifier | Value |
|---|---|
| Chemical Abstracts Service Number | 427882-96-0 |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| Molecular Formula Database Number | MFCD01460877 |
| International Chemical Identifier Key | RNCDNDUTGFYJQM-UHFFFAOYSA-N |
The International Chemical Identifier representation provides detailed structural connectivity information that enables computational analysis and database searching. The compound's International Chemical Identifier string is 1S/C12H15NO4/c1-8-5-6-10(17-8)11(14)13-7-3-2-4-9(13)12(15)16/h5-6,9H,2-4,7H2,1H3,(H,15,16), which encodes the complete atomic connectivity and stereochemical information. The corresponding International Chemical Identifier Key RNCDNDUTGFYJQM-UHFFFAOYSA-N serves as a shortened identifier that maintains uniqueness while providing easier database handling capabilities. These standardized chemical identifiers facilitate seamless integration across multiple chemical information systems and ensure consistent compound identification in collaborative research environments.
Position in Heterocyclic Chemistry Research
The research significance of this compound within the broader context of heterocyclic chemistry stems from its representation of advanced synthetic strategies that combine multiple heterocyclic systems into single molecular frameworks. Contemporary heterocyclic chemistry research increasingly focuses on hybrid molecules that integrate different ring systems to access novel chemical space and enhanced biological activity profiles. This compound exemplifies such hybrid design principles by successfully merging the electron-rich aromatic character of substituted furans with the conformational diversity and basic functionality of piperidine systems.
The compound's position in current research is particularly significant given the renewed interest in furan derivatives as privileged structures in medicinal chemistry. Recent comprehensive reviews highlight that furan-containing molecules exhibit remarkable diversity in biological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. The strategic incorporation of furan moieties into piperidine-based scaffolds represents a rational approach to drug design that capitalizes on the established pharmacological profiles of both structural components. This synthetic strategy aligns with current trends in fragment-based drug discovery, where validated structural motifs are combined to create novel therapeutic agents.
Research into the synthetic accessibility and chemical reactivity of compounds like this compound contributes to the broader understanding of heterocyclic compound stability and reactivity patterns. Studies examining the hydrolytic stability of nitrogen-acylated compounds reveal that electron-rich acyl groups can significantly influence molecular stability under physiological conditions. The furan-2-carbonyl moiety in this compound represents an electron-rich acylating group that may exhibit unique stability characteristics compared to conventional aromatic acyl substituents. Such research findings have important implications for the design of metabolically stable drug candidates and chemical probes.
The compound also occupies an important position in the context of synthetic methodology development for heterocyclic chemistry. The successful synthesis of this compound requires the efficient coupling of furancarboxylic acid derivatives with piperidine systems, representing a model system for evaluating new amide bond formation strategies. Research demonstrating effective acylation conditions for amino acids and related nitrogen-containing compounds provides valuable precedent for accessing similar hybrid heterocyclic structures. These methodological advances contribute to the expansion of available chemical space for biological screening and materials science applications.
Properties
IUPAC Name |
1-(5-methylfuran-2-carbonyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8-5-6-10(17-8)11(14)13-7-3-2-4-9(13)12(15)16/h5-6,9H,2-4,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCDNDUTGFYJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341468 | |
| Record name | 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780866 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
427882-96-0 | |
| Record name | 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-methylfuran-2-carbonyl)piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Reaction:
- Reactants: 5-methylfuran-2-carboxylic acid + piperidine-2-carboxylic acid (or its derivatives)
- Reaction type: Amide bond formation (condensation)
- Coupling reagents: Commonly used peptide coupling agents such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU), carbodiimides, or other activating agents
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF)
- Base: N,N-Diisopropylethylamine (DIPEA) or similar bases to scavenge generated acids and promote coupling
- Temperature: Typically room temperature to moderate heating
This method is supported by the synthesis of related furan-carboxylic acid amides, where regioselective monoamidation was achieved by slow addition of coupling reagents to dilute acid solutions, ensuring high selectivity and yield.
Detailed Preparation Methodology
Activation of 5-Methylfuran-2-carboxylic Acid
- The carboxylic acid group of 5-methylfuran-2-carboxylic acid is activated using TBTU in the presence of DIPEA in anhydrous DMF.
- The TBTU is added dropwise to a dilute solution of the acid and DIPEA at ambient temperature to form an activated ester intermediate (benzotriazole ester).
- This intermediate is typically unstable and used immediately in the next step without isolation to prevent decomposition.
Coupling with Piperidine-2-carboxylic Acid
- The nucleophile, piperidine-2-carboxylic acid (or its amine form), is added to the activated ester solution.
- The reaction mixture is stirred at room temperature for approximately 2 hours under an inert atmosphere (argon) to facilitate amide bond formation.
- After completion, the reaction mixture is acidified (e.g., with aqueous HCl) and extracted with an organic solvent such as ethyl acetate.
- The organic layers are washed with brine to reduce product loss, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel using a solvent system such as dichloromethane/methanol/acetic acid (7:1:0.1) to isolate the pure amide compound.
Alternative Coupling Agents and Conditions
- Besides TBTU, other coupling agents like carbodiimides (e.g., EDC, DCC) may be used, sometimes with additives like HOBt or HOAt to improve yield and reduce side reactions.
- Reaction parameters such as reagent equivalents, temperature, and solvent concentration are optimized to maximize regioselectivity and yield.
- The use of excess base (around 3.5 equivalents of DIPEA) and slightly more than stoichiometric coupling reagent (1.2 equivalents) is critical for complete conversion.
Reaction Conditions and Optimization Data
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Coupling reagent | TBTU (1.2 equivalents) | Added dropwise over 1 hour to dilute acid solution |
| Base | DIPEA (3.5 equivalents) | Ensures complete activation and neutralization of acids |
| Solvent | Anhydrous DMF | Polar aprotic solvent suitable for coupling |
| Temperature | Room temperature (20–25 °C) | Mild conditions preserve sensitive furan ring |
| Reaction time | 2 hours (post coupling reagent addition) | Sufficient for complete amidation |
| Work-up | Acidification with 2 N HCl, extraction with ethyl acetate | Washing with brine reduces product loss |
| Purification | Flash chromatography (silica gel) | Solvent system: CH2Cl2/CH3OH/CH3COOH (7:1:0.1) |
Research Findings and Analytical Characterization
- The regioselective amidation avoids formation of symmetrical diamides or other side products, as confirmed by HPLC-MS and NMR analyses.
- Proton NMR shows characteristic doublets for furan protons with coupling constants around 3.5 Hz, confirming the mono-substituted furan ring.
- The carboxyl and amide groups exhibit distinct signals, supporting the successful formation of the amide bond.
- The molecular formula C12H15NO4 and molecular weight ~237.25 g/mol are consistent with the expected structure.
Summary Table of Preparation Method
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Activation | Formation of activated ester of 5-methylfuran-2-carboxylic acid | TBTU (1.2 eq), DIPEA (3.5 eq), DMF, RT | Activated intermediate formed |
| 2. Coupling | Addition of piperidine-2-carboxylic acid to activated ester | Piperidine-2-carboxylic acid, RT, 2 h | Amide bond formation |
| 3. Work-up | Acidification and extraction | 2 N HCl, ethyl acetate, brine wash | Crude product isolated |
| 4. Purification | Flash chromatography | Silica gel, CH2Cl2/MeOH/AcOH (7:1:0.1) | Pure this compound |
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of piperidine compounds can be effective against various bacterial strains, including Mycobacterium tuberculosis. For instance, a related study demonstrated the synthesis of cyclic secondary amines that displayed potent antituberculosis activity, highlighting the importance of structural modifications in enhancing efficacy against resistant strains .
Structure-Activity Relationship (SAR) Studies
The exploration of SAR for piperidine derivatives has revealed that modifications at specific positions can lead to enhanced biological activities. A notable example includes the development of substituted benzyl piperazine analogs that showed superior antituberculosis activity compared to their phenyl counterparts. The most active compound from this series achieved a minimum inhibitory concentration (MIC) of 0.0125 μg/mL against M. tuberculosis .
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of various biologically active molecules. Its structure allows for the introduction of different functional groups through reactions such as acylation or alkylation, making it a versatile building block in organic synthesis.
Case Study: Synthesis Protocols
A comprehensive review of synthetic methodologies involving furan derivatives highlighted several efficient protocols for synthesizing complex organic molecules using compounds similar to this compound. For example, methods employing microwave-assisted synthesis and ultrasound have been explored to enhance yield and reduce reaction times .
Table 1: Antituberculosis Activity of Piperidine Derivatives
| Compound | MIC (μg/mL) | Activity Description |
|---|---|---|
| 5a | 0.025 | Most active compound |
| 5b | 0.8 | Moderate activity |
| 5c | 0.8 | Moderate activity |
| 5d | 0.4 | Moderate activity |
| 5e | 0.2 | High activity |
This table summarizes the antimicrobial potency of various piperidine derivatives against M. tuberculosis, emphasizing the relevance of structural modifications in enhancing therapeutic efficacy.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific therapeutic application being investigated.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Furan Substitution: The 5-methylfuran in the target compound improves lipophilicity (logP) compared to the unsubstituted furan in C₁₁H₁₃NO₄ . Ethyl substitution (C₁₃H₁₇NO₄) further increases hydrophobicity, which may enhance blood-brain barrier penetration . Chloro-sulfonamide benzoyl derivatives (C₁₅H₁₉ClN₂O₅S) introduce polarizable groups, likely improving solubility in polar solvents .
- Piperidine Carboxylic Acid Position: COOH at C2 (target compound) vs. C4 (C₁₃H₁₇NO₄) alters hydrogen-bonding capacity and steric interactions. C2 substitution may favor binding to chiral targets (e.g., enzymes) due to spatial alignment .
Biological Activity
1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid, also known as 1-(5-methyl-2-furoyl)-2-piperidinecarboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound features a piperidine ring substituted with a furan-2-carbonyl group and a carboxylic acid moiety. Its chemical structure can be represented as follows:
- IUPAC Name : 1-(5-Methyl-2-furoyl)-2-piperidinecarboxylic acid
- Molecular Formula : C12H15NO4
- Molecular Weight : 239.25 g/mol
- InChI Key : RNCDNDUTGFYJQM-UHFFFAOYSA-N
Antimicrobial Properties
Research indicates that compounds containing five-membered heterocycles, such as furan derivatives, often exhibit significant antimicrobial activity. The structural characteristics of this compound may enhance its interaction with bacterial targets, potentially leading to effective antibacterial properties.
A study highlighted the importance of five-membered heterocycles in drug design, emphasizing their role as pharmacophores in antibacterial agents. These compounds can influence the spectrum of activity and potency against various pathogens .
| Compound | Activity Spectrum | Potency | Pharmacokinetics |
|---|---|---|---|
| This compound | Antibacterial | Moderate | Favorable |
Anticancer Activity
The anticancer potential of similar compounds has been documented extensively. For instance, derivatives of piperidine have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and H146 (small-cell lung cancer). In vitro studies have demonstrated that modifications in the structure can significantly impact the cytotoxicity and selectivity towards cancer cells.
A comparative analysis indicated that compounds with structural similarities to this compound exhibited IC50 values ranging from 21 nM to over 100 nM against various cancer cell lines .
| Compound Type | IC50 (nM) | Cell Line |
|---|---|---|
| Piperidine Derivative | 21-100 | MCF-7 |
| Piperidine Derivative | 22-105 | H146 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Protein Targets : Compounds structurally related to this acid have been shown to inhibit key proteins involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Similar derivatives have been documented to induce programmed cell death in malignant cells through various pathways, including the Bcl-2 family inhibition .
- Antimicrobial Mechanisms : The presence of the furan moiety may facilitate membrane disruption in bacteria, enhancing the compound's antibacterial efficacy.
Case Studies
Several studies have investigated the biological effects of piperidine derivatives:
- Study on Anticancer Effects : A recent investigation evaluated a series of piperidine derivatives for their anticancer properties using MTT assays on MCF-7 cells. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
- Antibacterial Activity Assessment : Another study focused on the antibacterial properties of related compounds, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antibiotics based on the structure of this compound .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
